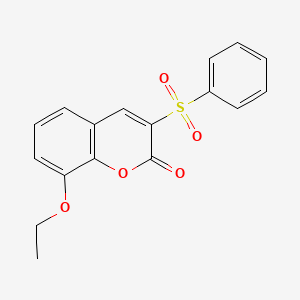

3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)-8-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-2-21-14-10-6-7-12-11-15(17(18)22-16(12)14)23(19,20)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKKGGODINDEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for 3-(Benzenesulfonyl)-8-ethoxy-2H-chromen-2-one

The total synthesis of this target molecule is conceptually centered around the formation of the coumarin (B35378) (2H-chromen-2-one) heterocyclic system and the concurrent or sequential introduction of the necessary substituents at the C3 and C8 positions. The most prevalent strategy involves a condensation reaction between a substituted salicylaldehyde (B1680747) and an active methylene (B1212753) compound bearing the benzenesulfonyl group.

A common and flexible approach to synthesizing substituted coumarins like this compound is through a multi-step sequence. This typically involves the Knoevenagel condensation of a key intermediate, 3-ethoxysalicylaldehyde (B1293910), with an active methylene reagent containing the benzenesulfonyl group.

The general pathway can be outlined as follows:

Preparation of Precursors : Synthesis or procurement of the starting materials, namely 3-ethoxysalicylaldehyde and a suitable benzenesulfonyl reagent such as ethyl 2-(benzenesulfonyl)acetate or phenylsulfonyl acetonitrile.

Condensation : The Knoevenagel condensation between the aldehyde and the active methylene compound is initiated, usually in the presence of a basic catalyst like piperidine (B6355638), to form an intermediate.

Cyclization and Hydrolysis : The intermediate undergoes intramolecular cyclization, often promoted by heating or the addition of an acid, to form the lactone ring of the coumarin system. If the starting reagent was a nitrile, this step is followed by hydrolysis to yield the 2-oxo functionality. For instance, syntheses of related 3-sulfamoyl coumarins have been achieved by reacting substituted salicylaldehydes with ethyl 2-sulfamoylacetate in n-butanol under basic conditions. nih.gov

This step-wise approach allows for purification of intermediates and can be adapted for various analogs, though it may be more time-consuming than one-pot methods.

To improve efficiency and reduce waste, one-pot synthetic strategies are highly favored. These methods combine multiple reaction steps into a single procedural operation without isolating intermediates. For 3-substituted coumarins, this often involves performing the initial condensation and the subsequent cyclization in the same reaction vessel.

A notable one-pot method involves the reaction of a salicylaldehyde with an active methylene compound in a suitable solvent, often catalyzed by an agent that promotes both the initial condensation and the final ring-closing step. For example, a convenient one-pot synthesis of 2,3-dihydro-1H-benzimidazoles has been developed using Me3SiCl as a condensation agent. nih.gov While not a direct synthesis of the target compound, it highlights the one-pot principle. More directly, syntheses of 3-N-sulfonylamidine coumarins have been achieved via a microwave-assisted four-component reaction, showcasing a sophisticated one-pot approach. nih.gov Another innovative one-pot, two-step process generates 3-sulfonated coumarins through a tandem reaction involving aryldiazonium salts, a sulfur dioxide source (DABCO·(SO2)2), and aryl propiolates, which proceeds via radical addition and spirocyclization. google.com

Catalysis is fundamental to the efficient synthesis of the chromen-2-one core. The choice of catalyst can significantly influence reaction rates, yields, and conditions. Both base and acid catalysts are employed, often in the Knoevenagel condensation step.

Organocatalysis : Simple organic bases are widely used. Piperidine, often with acetic acid, is a classic catalyst for the condensation of salicylaldehydes with active methylene compounds. nih.gov

Acid Catalysis : Brønsted acids and Lewis acids can catalyze the cyclization step. In some syntheses, p-toluenesulfonic acid has been used effectively. researchgate.net

Green Catalysts : In line with green chemistry principles, efforts have been made to use more environmentally benign catalysts. Nano magnetic particles (e.g., nano MgFe2O4) have been employed for the synthesis of 3-substituted coumarins under solvent-free conditions with ultrasound irradiation. nih.gov

The table below summarizes various catalytic systems used in the synthesis of coumarin derivatives.

Synthetic Precursors and Reagents for Benzenesulfonyl Chromen-2-ones

The rational design of a synthesis for this compound relies on the selection of appropriate starting materials that provide the key structural motifs of the final product.

The 8-ethoxy substitution on the coumarin ring originates from the corresponding precursor, 3-ethoxysalicylaldehyde (also known as 3-ethoxy-2-hydroxybenzaldehyde). cymitquimica.comnih.gov This compound is a critical starting material and is commercially available or can be synthesized. google.com It has been utilized in the synthesis of various Schiff bases and other coumarin derivatives, establishing it as the standard precursor for introducing an 8-ethoxy group onto the coumarin scaffold. researchgate.netnih.gov

The introduction of the C3-benzenesulfonyl group is a key transformation. This can be achieved through several methods, primarily by using a reagent that already contains the complete sulfonyl moiety or by forming it in situ.

Using Pre-functionalized Reagents : The most direct method is the Knoevenagel condensation with an active methylene compound that is already functionalized with a benzenesulfonyl group. Examples include ethyl 2-(benzenesulfonyl)acetate and phenylsulfonyl acetonitrile. A series of 3-sulfamoyl coumarins, for instance, were synthesized via the reaction of various substituted salicylaldehydes with ethyl 2-sulfamoylacetate. nih.gov

Radical-Based Methods : Modern synthetic approaches have developed radical pathways for sulfonylation. One such method involves the visible light-promoted reaction of benzoalkynyl esters with sodium benzenesulfite, which acts as a precursor for sulfonyl radicals. lnpu.edu.cn Another advanced strategy utilizes a photocatalyzed reaction between aryl alkynoates and sulfonyl hydrazine (B178648) reagents to furnish 3-sulfonyl coumarin derivatives. acs.orgacs.org A catalyst-free approach also exists where sulfonyl radicals are generated from aryldiazonium tetrafluoroborates and a sulfur dioxide source, which then react to form 3-sulfonated coumarins. google.com

Post-Coumarin Formation Modification : In some cases, a pre-formed coumarin with a suitable leaving group at the C3 position can be reacted with a benzenesulfinate (B1229208) salt. However, methods that build the substituted ring system directly are often more convergent and efficient. For example, some syntheses involve treating a 3-(bromoacetyl)coumarin (B1271225) with thiourea, followed by reaction with a benzenesulfonyl chloride derivative to attach the sulfonamide group. nih.gov

The following table lists key reagents used to introduce the benzenesulfonyl moiety.

Incorporation of the 8-Ethoxy Group

The introduction of the 8-ethoxy group onto the coumarin scaffold is a critical step that defines the substitution pattern of the final molecule. This is typically achieved not by substitution on a pre-formed coumarin ring, but by utilizing a starting material that already contains the desired alkoxy group. The most common and direct synthetic strategy involves starting with 3-ethoxysalicylaldehyde. nih.govmdpi.com This precursor ensures that the ethoxy group is precisely positioned at what will become the C-8 position of the final chromen-2-one ring system.

Reaction Mechanisms in the Formation of this compound

The formation of the this compound core structure is governed by several fundamental organic reaction mechanisms. The key transformation involves the construction of the heterocyclic coumarin ring system with the simultaneous installation of the benzenesulfonyl group at the C-3 position.

Knoevenagel Condensation and Cyclization Pathways

The most prominent pathway for the synthesis of 3-sulfonylcoumarins is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a compound possessing an active methylene group. In the context of synthesizing the title compound, the reaction would occur between 3-ethoxysalicylaldehyde and phenylsulfonyl acetonitrile.

The mechanism proceeds in two main stages:

Knoevenagel Condensation: A basic catalyst, such as piperidine or tris(hydroxymethyl)aminomethane (THAM), deprotonates the α-carbon of phenylsulfonyl acetonitrile, creating a resonance-stabilized carbanion. nih.gov This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 3-ethoxysalicylaldehyde. Subsequent dehydration leads to the formation of an intermediate α,β-unsaturated compound.

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety, being suitably positioned, then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester or an equivalent group, or a related cyclization pathway is triggered. This ring-closing reaction, known as lactonization, results in the formation of the characteristic six-membered lactone ring of the coumarin system.

Various catalysts and conditions have been explored to optimize the Knoevenagel condensation for coumarin synthesis, including microwave irradiation and the use of ionic liquids or solid supports like silica (B1680970) gel to promote environmentally benign procedures. nih.govic.ac.ukslideshare.net

Table 1: Conditions for Knoevenagel Condensation in Coumarin Synthesis

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| Salicylaldehyde, Phenylsulfonyl acetonitrile | Tris(hydroxymethyl)aminomethane (THAM) / Ethanol | Reflux | Not specified | |

| Salicylaldehydes, Malononitrile | [MMIm][MSO4] (Ionic Liquid) | Room Temperature | 92-99% | nih.gov |

| Salicylaldehydes, Methylene compounds | Choline chloride/Zinc chloride (DES) | Not specified | 61-96% | nih.gov |

| Hydroxyaldehydes, Carbonyl compounds | Piperidine / Microwave (solvent-free) | Microwave Heating | 55-94% | ic.ac.uk |

| 2-hydroxyaldehydes, Malonate esters | Silica gel or Basic alumina (B75360) / Microwave (solvent-free) | Microwave Irradiation | Moderate to good | slideshare.net |

O-Sulfonylation Reactions

While not the primary route for the synthesis of the title compound, O-sulfonylation is a relevant reaction in coumarin chemistry. This reaction involves the esterification of a hydroxyl group with a sulfonyl chloride to form a sulfonate ester. A hypothetical, albeit less direct, pathway to a related structure could involve the O-sulfonylation of a hydroxycoumarin.

For instance, the reaction of a 7-hydroxycoumarin derivative with benzenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the formation of the corresponding benzenesulfonate (B1194179) ester at the 7-position. mdpi.com The mechanism involves the deprotonation of the hydroxyl group by the base, creating a more nucleophilic phenoxide ion. This ion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the O-S bond. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group. wikipedia.org In the context of forming the 3-(benzenesulfonyl) coumarin scaffold, the key Knoevenagel condensation step is initiated by the nucleophilic attack of a carbanion on the aldehyde's carbonyl group.

Furthermore, nucleophilic substitution mechanisms are critical for the derivatization of the core structure. Specifically, nucleophilic aromatic substitution can be employed to modify the benzenesulfonyl moiety. byjus.com This reaction occurs when a potent nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, displacing a suitable leaving group. Although less common than electrophilic substitution on benzene (B151609) rings, it provides a viable pathway for introducing substituents. Additionally, nucleophilic substitution can occur at the sulfur atom of the sulfonyl group itself under certain conditions, potentially involving an addition-elimination mechanism. researchgate.netnih.gov

Derivatization and Analog Synthesis from the Core this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of new derivatives. Modifications can be targeted at various positions, but alterations of the benzenesulfonyl group are of particular interest for tuning the molecule's properties.

Modification of the Benzenesulfonyl Moiety

The benzenesulfonyl group offers a platform for extensive chemical modification to generate a library of analogs. Structure-activity relationship (SAR) studies on related coumarin sulfonamides have demonstrated that introducing substituents onto the benzenesulfonyl ring can significantly influence biological activity. nih.gov

For example, the introduction of thiazole (B1198619) and methyl pyrimidine (B1678525) substitutions into the benzenesulfonyl ring of certain coumarin derivatives has been shown to enhance anticancer and carbonic anhydrase inhibition activities. nih.gov These modifications are typically achieved by starting with an appropriately substituted benzenesulfonyl chloride during the initial synthesis or by employing nucleophilic aromatic substitution reactions on a pre-formed scaffold bearing an activatable leaving group (e.g., a nitro or halide group) on the benzene ring.

Table 2: Examples of Benzenesulfonyl Moiety Modifications in Coumarin Sulfonamides and Their Effects

| Modification on Benzenesulfonyl Ring | Resulting Biological Activity | Reference |

| Introduction of a thiazole group | Enhanced anticancer and carbonic anhydrase inhibition | nih.gov |

| Introduction of a methyl pyrimidine group | Enhanced anticancer and carbonic anhydrase inhibition | nih.gov |

| Substitution with various functional groups | Potent inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII | nih.gov |

Alterations at the C-8 Ethoxy Position

The ethoxy group at the C-8 position of the chromen-2-one (coumarin) ring is a key feature, typically introduced early in the synthetic sequence by using 3-ethoxysalicylaldehyde as a starting material. researchgate.netnih.gov While this group is generally stable under many reaction conditions used to modify other parts of the molecule, it can be chemically altered, primarily through ether cleavage.

The most common chemical transformation for an aryl alkyl ether, such as the 8-ethoxy group, is cleavage under strong acidic conditions. libretexts.org The reaction with potent acids like hydrogen iodide (HI) or hydrogen bromide (HBr) results in the breaking of the carbon-oxygen bond. libretexts.org Specifically, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the less sterically hindered ethyl group (an SN2 mechanism). libretexts.org This process converts the ethoxy group into a hydroxyl group, yielding the corresponding 8-hydroxy-2H-chromen-2-one derivative and an ethyl halide. This transformation is significant as it provides a pathway to 8-hydroxycoumarins, which can serve as precursors for further functionalization.

Beyond chemical synthesis, enzymatic O-dealkylation represents a biochemical pathway for altering such alkoxy groups. For instance, studies on the related 7-ethoxycoumarin (B196162) have shown that cytochrome P450 enzymes in human liver microsomes can catalyze O-deethylation. nih.gov This suggests that analogous biocatalytic or metabolic pathways could potentially exist for the alteration of the 8-ethoxy position.

Substituent Effects on Reaction Selectivity and Yield

Electronic Effects: The electronic nature of substituents on the salicylaldehyde or related starting materials can modulate the reactivity of the precursors.

Electron-donating groups (EDGs), such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), on the aryl ring have been shown to facilitate coumarin synthesis, leading to good yields, often in the range of 73-77%. acs.org

Electron-withdrawing groups (EWGs), such as fluoro (-F) and chloro (-Cl), are also well-tolerated in these syntheses, affording the desired coumarin products in moderate to good yields (52-66%). acs.orgacs.org In some Knoevenagel condensations for coumarin synthesis, the reaction has been observed to proceed effectively regardless of the electronic properties of the substituent. biomedres.us

Steric Effects: Steric hindrance plays a critical role in determining the feasibility and outcome of the reaction.

Ortho-substituents: The presence of a substituent at a position ortho to the reacting groups can significantly impede the reaction. For example, an ortho-methyl group on an aryl alkynoate starting material was found to prevent the formation of the corresponding coumarin product, likely due to steric hindrance. acs.orgacs.org

Highly Substituted Rings: While the electronic nature may be favorable, a high degree of substitution can negatively impact yields. The synthesis of a coumarin derivative from 3,5-dibromosalicylaldehyde (B1199182) resulted in a lower yield compared to less substituted analogs, suggesting that cumulative steric effects can be detrimental. biomedres.us

The following table summarizes the observed effects of various substituents on the yield of coumarin synthesis.

| Substituent | Position | Electronic Effect | Observed Outcome/Yield | Reference |

|---|---|---|---|---|

| -F | para | Withdrawing | Good yield (52%) | acs.orgacs.org |

| -Cl | para | Withdrawing | Good yield (66%) | acs.orgacs.org |

| -CH₃ | para | Donating | Excellent yield (73-77%) | acs.org |

| -C(CH₃)₃ | para | Donating | Excellent yield (73-77%) | acs.org |

| -OCH₃ | para | Donating | Excellent yield (73-77%) | acs.org |

| -CH₃ | meta | Donating | Good overall yield (70%) | acs.orgacs.org |

| -CH₃ | ortho | Donating | Reaction did not proceed | acs.orgacs.org |

| -Br (x2) | 3,5-positions | Withdrawing | Lowest yield among tested salicylaldehydes | biomedres.us |

Green Chemistry Principles in Chromen-2-one Synthesis

The synthesis of chromen-2-one derivatives has increasingly benefited from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. eurekaselect.com These modern approaches offer significant advantages over conventional methods that often rely on volatile organic solvents and harsh acid catalysts.

Key green synthetic strategies include:

Solvent-Free Reactions: One highly effective green method involves conducting reactions without any solvent. The Knoevenagel condensation to produce 3-carboxycoumarins, for example, can be achieved by the direct reaction of solid reagents, resulting in very high yields and eliminating the need for volatile organic solvents. rsc.org

Aqueous Media: Utilizing water as a reaction solvent is a cornerstone of green chemistry. The synthesis of 3-carboxycoumarins has been successfully performed in an aqueous slurry, which is remarkable for a condensation reaction and allows for easier product separation and potential recycling of the aqueous filtrate. rsc.org

Alternative Energy Sources: The use of microwave and ultrasound irradiation provides energy-efficient alternatives to conventional heating. Ultrasound-assisted synthesis of 3-aryl coumarins has been shown to dramatically reduce reaction times (to as little as 15-30 minutes) and improve yields compared to traditional methods. scirp.org

Mechanochemistry: This technique involves using mechanical force (e.g., ball milling) to induce chemical reactions in the absence of a solvent. It represents a clean and efficient method for carrying out condensation reactions like the Pechmann synthesis of coumarins.

Benign Catalysts and Reagents: Replacing hazardous acid catalysts with greener alternatives is another important strategy. The use of L-proline, a naturally occurring amino acid, has been reported for mediating Knoevenagel condensation to produce coumarin esters under mild conditions. biomedres.us

The following table contrasts conventional and green approaches for the synthesis of coumarin derivatives.

| Aspect | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvent | Volatile organic compounds (e.g., Toluene, DMF) | Water, ionic liquids, deep eutectic solvents, or solvent-free |

| Catalyst | Strong mineral acids (e.g., H₂SO₄), hazardous reagents | Benign catalysts (e.g., L-proline), solid supports (e.g., silica gel) |

| Energy Source | Conventional heating (reflux) | Ultrasound irradiation, microwave irradiation, mechanochemistry (ball milling) |

| Reaction Time | Often several hours | Significantly reduced (minutes to a few hours) |

| Waste Generation | Higher, due to solvent use and hazardous byproducts | Minimized, with potential for catalyst and solvent recycling |

Spectroscopic and Crystallographic Elucidation of Molecular Conformation

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystal PackingSingle crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack together in a crystal lattice. An XRD analysis of 3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one would confirm the planar nature of the coumarin (B35378) ring and reveal the orientation of the benzenesulfonyl and ethoxy substituents relative to the core. A search for a crystal structure of this compound in crystallographic databases did not yield any results.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No published crystallographic studies for this compound were found. Consequently, there is no experimental data available to analyze its specific intermolecular interactions, such as hydrogen bonding or π-π stacking, within a crystal lattice.

Conformational Analysis and Dihedral Angles

Detailed conformational analysis based on single-crystal X-ray diffraction data is not possible due to the absence of a determined crystal structure for this compound. Therefore, specific dihedral angles defining the three-dimensional shape and orientation of the benzenesulfonyl and ethoxy groups relative to the coumarin core have not been experimentally determined or reported.

Raman Spectroscopy Applications

There are no available studies that utilize Raman spectroscopy for the characterization or analysis of this compound. As a result, no specific data on its Raman scattering peaks or any applications of this technique for this compound can be provided.

Computational and Theoretical Investigations of Chemical Reactivity and Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying medium to large-sized organic molecules like 3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one. These calculations can predict a variety of molecular properties, including geometries, energies, and electronic distribution.

The first step in a typical quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the basis for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions. Although specific HOMO-LUMO energy values for this compound are not documented in the available literature, studies on other coumarin (B35378) derivatives have utilized FMO analysis to predict their reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

No specific experimental or theoretical data for this compound was found in the reviewed literature. The following table is a template for how such data would be presented.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

By analyzing the electronic properties derived from quantum chemical calculations, predictions can be made about the reactivity of this compound. For instance, the calculated molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, computational methods can be used to model potential reaction pathways, calculating the activation energies and transition state structures for various chemical transformations. This can help in understanding the mechanisms of reactions involving the coumarin scaffold. However, specific theoretical predictions of reactivity and reaction pathways for this compound have not been reported in the scientific literature reviewed.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are powerful for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the trajectory of its atoms by solving Newton's equations of motion.

This approach is particularly useful for exploring the conformational flexibility of the molecule, identifying the different shapes it can adopt at a given temperature. MD simulations can also explicitly model the effects of a solvent on the molecule's structure and dynamics, providing a more realistic representation of its behavior in solution. Such studies are crucial for understanding how the compound might behave in a biological or chemical system. Despite the utility of this method, there are no specific MD simulation studies published for this compound in the reviewed literature.

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Modeling for Analog Series

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. These models can provide detailed insights into how steric and electrostatic fields of the molecules influence their activity. The development of a QSAR or 3D-QSAR model requires a dataset of compounds with known activities, and at present, no such studies have been published specifically for an analog series of this compound.

Molecular Docking Studies for Ligand-Target Interactions (Excluding explicit biological targets)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to investigate its potential interactions with various host molecules or materials, without explicit consideration of biological targets.

These studies can provide information on the binding affinity and the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. This can be valuable for applications in materials science or supramolecular chemistry. While molecular docking is a widely used technique for coumarin derivatives, specific docking studies of this compound that exclude biological targets were not found in the surveyed literature.

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For coumarin derivatives, this analysis reveals the nature and prevalence of various non-covalent interactions that stabilize the crystal packing.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Coumarin-Benzenesulfonylhydrazide Hybrid

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 49.4 |

| H···C/C···H | 26.6 |

| H···S/S···H | 9.1 |

| H···O/O···H | 7.1 |

Data sourced from a study on a closely related coumarin-benzenesulfonylhydrazide hybrid. researchgate.net

These interactions, particularly the significant contributions from H···H, H···C, and H···O contacts, are fundamental to the supramolecular assembly of these compounds. researchgate.net

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal, providing a quantitative measure of the stability of the crystal lattice. For coumarin derivatives, these frameworks can illustrate the energetic topology of the crystal, showing the pathways of strongest interaction. For instance, in some coumarin analogues, π-π stacking interactions are significant, and the energy frameworks reveal total interaction energies that can be in the range of -35 to -50 kJ mol⁻¹, indicating strong and stable packing arrangements. nih.gov

Semi-Empirical Methods for Electronic Charge Distribution and Fragmentation Prediction

Semi-empirical quantum mechanical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), are widely used to investigate the electronic properties of molecules, including coumarin derivatives. researchgate.netresearchgate.net These methods provide a computationally efficient way to calculate properties like atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net

The distribution of electronic charges on the atoms of a molecule is a key determinant of its reactivity and fragmentation behavior in mass spectrometry. Studies on various coumarins have shown that the atomic charges calculated by semi-empirical methods can be good predictors of fragmentation pathways. nih.govkisti.re.kr For instance, in the mass spectrometry of substituted coumarins, fragmentation is often initiated at sites with higher positive or negative charge densities. nih.gov

The general fragmentation pattern for the coumarin scaffold under electron ionization often involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com Subsequent fragmentation can involve further losses of small molecules or radicals. The likelihood of specific fragmentation channels can be correlated with the electronic charges on the atoms involved in the bond cleavages. nih.gov While specific data for this compound is not available, the principles derived from studies of other coumarins suggest that the benzenesulfonyl and ethoxy groups would significantly influence the charge distribution and, consequently, the fragmentation pattern. nih.govnih.gov

Structure Activity Relationship Sar Studies of Chromen 2 One Benzenesulfonyl Derivatives

Influence of the Benzenesulfonyl Group on Molecular Properties and Activities

The introduction of a benzenesulfonyl moiety at the C-3 position of the chromen-2-one scaffold significantly influences the compound's electronic properties and steric profile, which in turn can modulate its biological activity. Research into 3-benzylsulfonyl-2H-chromen-2-one derivatives as potential anti-cancer agents has provided valuable insights into the role of this sulfonyl linker.

The sulfonyl group is a strong electron-withdrawing group, which can impact the reactivity and interaction of the coumarin (B35378) ring with biological targets. It can participate in hydrogen bonding as an acceptor, a crucial interaction for binding to many enzymes and receptors. The presence of the flexible benzylsulfonyl group allows the aromatic ring to adopt various orientations, potentially enabling better fitting into a target's binding pocket.

In a study of benzylsulfone coumarin derivatives, their inhibitory activities against cancer cell lines were evaluated. The position of substituents on the benzyl (B1604629) ring of the 3-benzylsulfonyl group was found to be critical for activity. For instance, derivatives with substituents at the meta-position of the benzyl ring generally exhibited potent inhibitory activity against certain cancer cell lines. This suggests that the spatial arrangement of substituents on the benzenesulfonyl moiety is a key determinant of biological efficacy.

Impact of the C-8 Ethoxy Substitution on the Chromen-2-one Core

The substitution at the C-8 position of the chromen-2-one core with an ethoxy group also plays a significant role in defining the pharmacological profile of the molecule. The ethoxy group is a relatively small, lipophilic moiety that can influence the compound's solubility, membrane permeability, and metabolic stability.

Studies on 8-ethoxycoumarin derivatives have demonstrated that this substitution pattern can lead to compounds with notable antimicrobial activities. The synthesis and evaluation of various derivatives originating from 3-acetyl-8-ethoxycoumarin have shown that further modifications on this scaffold can produce a range of bioactive molecules. For example, the condensation of 3-acetyl-8-ethoxycoumarin with thiosemicarbazide (B42300) and subsequent cyclization led to thiazolidin-4-one derivatives with potential biological applications.

Systematic Substitution Pattern Analysis on the Chromen-2-one Ring

Systematic analysis of substitution patterns on the chromen-2-one ring is crucial for optimizing biological activity. While specific SAR studies on 3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one are not extensively documented, inferences can be drawn from related series of compounds.

In the context of 3-benzylsulfonyl coumarin derivatives, substitutions on the coumarin ring at the C-6 position have been explored. The introduction of a bromine atom or a nitro group at this position has been shown to modulate the anti-cancer activity. For example, a compound with a 6-bromo substitution and a 3-methylbenzylsulfonyl group at C-3 showed significant inhibitory activity against a cancer cell line. This highlights that the electronic nature and position of substituents on the coumarin core are important for activity.

The following table summarizes the inhibitory activity of selected 3-benzylsulfonyl coumarin derivatives against the PI3Kα enzyme, illustrating the effect of substitutions on the coumarin and benzyl rings.

| Compound | Coumarin Ring Substitution (R1) | Benzyl Ring Substitution (R2) | PI3Kα IC50 (μM) |

|---|---|---|---|

| 5a | H | H | 1.10 |

| 5b | H | 2-F | 1.54 |

| 5d | H | 4-F | 0.89 |

| 5k | 6-Br | H | 0.47 |

| 5l | 6-Br | 3-CH3 | 0.17 |

| 5m | 6-Br | 4-CH3 | 0.31 |

Data sourced from a study on benzylsulfone coumarin derivatives as anti-cancer agents.

Comparative Analysis of Structural Analogs and Their Activity Profiles

A comparative analysis of structural analogs provides a deeper understanding of the features necessary for biological activity. By comparing molecules with and without the key functional groups of this compound, their respective contributions can be estimated.

For instance, comparing 3-benzylsulfonyl coumarins with different substituents on the coumarin ring reveals important SAR trends. The presence of a 6-bromo substituent generally enhances the inhibitory activity against PI3Kα compared to the unsubstituted analog. Furthermore, the introduction of a methyl group on the benzyl ring, particularly at the meta position, in the 6-bromo series, leads to a significant increase in potency.

When considering the broader class of chromen-2-one derivatives, the nature of the substituent at the C-3 position is a major determinant of the type of biological activity observed. For example, 3-carboxamide coumarins have been investigated as inhibitors of coagulation factor XIIa. In contrast, the presence of a sulfonyl group, as seen in the analogs of the target compound, directs the activity towards anti-cancer properties.

The antibacterial activity of coumarin derivatives also shows strong dependence on the substitution pattern. A study on chromen-2-one derivatives bearing a benzenesulfonyl chloride moiety showed that these compounds possess bacteriostatic and bactericidal activity.

The table below presents a comparison of the anti-proliferative activity of various 3-benzylsulfonyl coumarin derivatives against the A549 cancer cell line.

| Compound | Coumarin Ring Substitution (R1) | Benzyl Ring Substitution (R2) | A549 IC50 (μM) |

|---|---|---|---|

| 5a | H | H | 14.4 |

| 5d | H | 4-F | 9.2 |

| 5e | 6-NO2 | H | >50 |

| 5k | 6-Br | H | 7.7 |

| 5l | 6-Br | 3-CH3 | 1.9 |

| 5o | 6-Br | 3-Br | 4.5 |

Data sourced from a study on benzylsulfone coumarin derivatives as anti-cancer agents.

Mechanistic Aspects of Molecular Interactions

Enzyme Inhibition Mechanisms

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B) by Chromen-2-one Sulfonyl Derivatives

No specific studies detailing the inhibitory activity of 3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) were found. Research on analogous compounds within the coumarin-sulfonamide class has indicated potential for MAO inhibition, but direct experimental data for the specified compound, including IC₅₀ values, is not available.

Competitive and Non-Competitive Inhibition Kinetics

There is no available information from kinetic studies to define whether the potential enzyme inhibition by this compound would be competitive, non-competitive, or follow another model of inhibition.

Receptor Binding Interactions

Scientific literature does not currently contain data from receptor binding assays for this compound. Its affinity and selectivity for specific biological receptors remain uncharacterized.

Modulation of Cellular Pathways (without clinical implications)

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Bcl-2 Modulation)

No studies were identified that investigated the effects of this compound on apoptotic pathways. There is no data on its ability to activate caspases or modulate the expression of proteins in the Bcl-2 family.

Advanced Chemical and Material Science Applications

Application in Fluorescent Probes and Optoelectronic Materials

There is currently no specific research available to detail the application of 3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one as a fluorescent probe or in optoelectronic materials. The inherent fluorescence of the coumarin (B35378) scaffold suggests potential, but empirical data on the photophysical properties of this specific derivative, such as its quantum yield, Stokes shift, and environmental sensitivity, are required to assess its suitability for these applications.

Role as Polymer Additives for Enhanced Thermal Stability

Information regarding the use of this compound as a polymer additive to enhance thermal stability is not present in the available scientific literature. To determine its effectiveness in this role, studies would need to be conducted to evaluate its thermal decomposition profile and its impact on the degradation temperature and char yield of various polymer matrices.

Ligand Design in Catalysis for Transition Metal Coordination

The potential of this compound in ligand design for catalysis remains an uninvestigated area. The presence of potential coordination sites, such as the sulfonyl and carbonyl groups, suggests that it could theoretically act as a ligand. However, research into its synthesis and coordination chemistry with various transition metals would be necessary to explore its catalytic applications.

Other Industrial and Chemical Applications

Specific industrial and chemical applications for this compound have not been documented. While related coumarin compounds have found use as fragrances, pharmaceuticals, and optical brighteners, the specific contributions and potential uses of the benzenesulfonyl and ethoxy substitutions at the 3 and 8 positions, respectively, have not been characterized for industrial purposes.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of substituted chromen-2-ones is well-established through classical methods like the Pechmann, Knoevenagel, Perkin, and Wittig reactions. researchgate.netchemmethod.com However, the introduction of specific substituents, such as the 3-benzenesulfonyl group, often requires multi-step procedures that can be inefficient. Future research should focus on developing more direct and efficient synthetic pathways.

For instance, the synthesis of related 8-ethoxycoumarin derivatives has been achieved starting from 3-ethoxysalicylaldehyde (B1293910). researchgate.netnih.gov A potential strategy for 3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one could involve a modified Knoevenagel condensation of 8-ethoxy-2-hydroxybenzaldehyde with an active methylene (B1212753) compound bearing the benzenesulfonyl group.

Key areas for development include:

Catalyst Innovation: Exploring novel catalysts, such as Lewis acids or organocatalysts, to improve reaction yields and reduce reaction times for the condensation and cyclization steps. eco-vector.com

One-Pot Procedures: Designing one-pot multi-component reactions that combine commercially available starting materials to construct the target molecule in a single, efficient operation.

A comparison of potential synthetic starting points is outlined below.

| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Advantage |

| 8-Ethoxy-2-hydroxybenzaldehyde | Ethyl (phenylsulfonyl)acetate | Knoevenagel Condensation | Direct introduction of the sulfonyl group. |

| 3-Bromo-8-ethoxy-2H-chromen-2-one | Sodium benzenesulfinate (B1229208) | Palladium-catalyzed cross-coupling | Versatile for creating various sulfonyl derivatives. |

| 8-Ethoxy-2H-chromen-2-one | Benzenesulfonyl chloride | Friedel-Crafts-type sulfonylation | Potentially a direct, one-step functionalization. |

Exploration of Structure-Activity Relationships in New Biological Contexts (Non-Clinical)

While the specific biological profile of this compound is not extensively documented, the chromen-2-one nucleus is a privileged scaffold known for a wide range of activities, including as an inhibitor of cholinesterases, monoamine oxidase B (MAO-B), and lipoxygenase. acs.orgnih.gov The unique substitution pattern of the target compound warrants a systematic exploration of its structure-activity relationships (SAR) in novel, non-clinical biological contexts.

Future SAR studies should systematically modify the core structure to probe the influence of each component on biological activity.

Key Structural Modifications for SAR Studies:

| Position | Modification | Rationale |

|---|---|---|

| Benzenesulfonyl Ring | Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -NO2) | To modulate electronic properties and potential interactions with biological targets. |

| Ethoxy Group | Variation of the alkyl chain length (e.g., methoxy (B1213986), propoxy, butoxy) | To explore the impact of lipophilicity and steric bulk on activity and selectivity. mdpi.com |

By synthesizing and screening a library of these analogs against various enzymatic and cellular assays, a detailed SAR profile can be constructed. This could reveal unexpected activities and identify lead compounds for further optimization in areas such as neuroprotection, anti-inflammatory action, or antimicrobial effects. nih.govnih.gov

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools for accelerating the drug discovery and materials design process. Integrating methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide deep insights into the properties of this compound and guide the design of new derivatives. researchgate.net

Applications of Computational Modeling:

Predicting Physicochemical Properties: DFT calculations can be used to determine electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and dipole moment, which are crucial for predicting reactivity and intermolecular interactions. researchgate.net

Target Identification and Binding Mode Analysis: Molecular docking simulations can screen the compound against libraries of biological targets to identify potential protein binding partners. For promising targets, MD simulations can then be used to predict the stability of the ligand-protein complex and elucidate the key binding interactions. nih.gov

Virtual Screening and SAR Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on an initial set of synthesized analogs. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

These computational approaches, which have been successfully applied to other chromen-2-one derivatives for applications in Alzheimer's disease and cancer, would significantly streamline the exploration of the target compound's potential. researchgate.netresearchgate.net

Design of Multi-Targeting Chromen-2-one Conjugates

Complex multifactorial diseases like Alzheimer's and certain cancers often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The "one molecule-one target" paradigm is shifting towards the design of Multi-Target-Directed Ligands (MTDLs). The this compound scaffold is an excellent candidate for designing novel MTDLs.

Researchers have successfully created coumarin-based MTDLs by hybridizing the chromen-2-one core with other pharmacophores to simultaneously inhibit enzymes like acetylcholinesterase (AChE) and MAO-B for the potential treatment of Alzheimer's disease. acs.orgnih.gov

Future Design Strategies for Conjugates:

Hybridization: Covalently linking the this compound scaffold to another known pharmacophore via a flexible or rigid linker.

Scaffold Merging: Fusing a complementary heterocyclic ring system onto the chromen-2-one core to create a new, integrated molecule with dual activity.

Fragment-Based Design: Using the chromen-2-one derivative as a core fragment and building upon it with moieties known to interact with a second target of interest.

For example, conjugating the title compound with a known kinase inhibitor fragment could produce a novel anti-cancer agent, while linking it to an N-benzyl pyridinium (B92312) moiety could yield a potent agent for neurodegenerative disorders. researchgate.netnih.gov

Investigation of Novel Material Science Applications of Chromen-2-one Derivatives

Beyond their biological applications, chromen-2-one derivatives are known for their interesting photophysical properties, leading to their use as fluorescent probes, laser dyes, and sensitizers in solar cells. researchgate.net The specific electronic structure of this compound suggests it may possess unique optical properties worthy of investigation for material science applications.

Potential Research Areas:

Fluorescent Probes: The sulfonyl group can act as an electron-withdrawing group, potentially making the molecule's fluorescence sensitive to its microenvironment (e.g., polarity, viscosity, presence of specific ions). This could be exploited to develop novel chemosensors or biological imaging agents.

Organic Light-Emitting Diodes (OLEDs): Chromen-2-one derivatives can serve as emitters or host materials in OLEDs. The photoluminescence quantum yield, emission wavelength, and thermal stability of this compound should be characterized to assess its suitability for this application.

Non-linear Optics: The presence of donor (ethoxy) and acceptor (sulfonyl) groups on the aromatic system suggests the potential for non-linear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.

A systematic study of its absorption and emission spectra, quantum yield, and excited-state lifetime would be the first step in unlocking its potential for these advanced material applications.

Q & A

Q. What are the established synthetic routes for 3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of the chromenone core (e.g., 8-ethoxy-2H-chromen-2-one) via Claisen-Schmidt condensation or Pechmann cyclization.

- Step 2 : Sulfonylation at the 3-position using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .

- Optimization : Elevated temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency. Yield improvements (70–85%) are achieved by controlling stoichiometry and reaction time .

Q. How is the structural integrity of the compound validated post-synthesis?

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software) confirms bond lengths, angles, and stereochemistry. For example, the sulfonyl group typically shows S–O bond lengths of ~1.43 Å .

- Spectroscopic methods : H/C NMR verifies substituent positions (e.g., ethoxy protons at δ 1.4–1.6 ppm, sulfonyl aromatic protons at δ 7.5–8.0 ppm). IR confirms sulfonyl stretching vibrations at 1150–1350 cm .

Q. What in vitro assays are used to evaluate biological activity?

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC calculations. Molecular docking (AutoDock Vina) predicts binding modes to catalytic sites .

Q. How do solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or ethanol. Pre-formulation studies (e.g., shake-flask method) guide solvent selection for biological assays .

- Stability : pH-dependent degradation occurs in acidic conditions (t < 24 hours at pH 2). Storage at −20°C in inert atmospheres preserves integrity .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while minimizing side products?

- Continuous-flow reactors : Reduce reaction time and improve heat transfer for sulfonylation steps, minimizing byproducts like sulfonic acid derivatives .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity. GC-MS monitors intermediates to adjust reaction kinetics .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Ethoxy group : Replacement with bulkier alkoxy groups (e.g., isopropoxy) reduces steric hindrance, improving enzyme binding (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for ethoxy) .

- Sulfonyl substituents : Electron-withdrawing groups (e.g., nitro) on the benzene ring enhance COX-2 inhibition (IC = 0.8 µM vs. 2.3 µM for unsubstituted analogs) .

Q. How are contradictory bioactivity data resolved across studies?

- Orthogonal assays : Validate antimicrobial activity discrepancies (e.g., MIC variations) using time-kill curves and SEM imaging of bacterial membrane damage .

- Crystallographic validation : Resolve ambiguous binding poses from docking studies by co-crystallizing the compound with target enzymes (e.g., COX-2) .

Q. What computational methods predict off-target interactions?

- Pharmacophore modeling : Identify potential off-targets (e.g., cytochrome P450 isoforms) using Schrödinger’s Phase.

- ADMET profiling : SwissADME predicts blood-brain barrier permeability (LogBB = −1.2) and hepatotoxicity risks (CYP3A4 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.